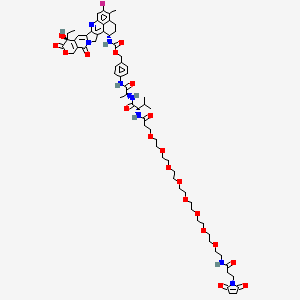

Mal-PEG8-Val-Ala-PAB-Exatecan

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mal-PEG8-Val-Ala-PAB-Exatecan is a compound used as an antibody-drug conjugate linker (ADC linker). It binds to Nectin-4 polypeptides conjugated to chemotherapeutic agents, making it a valuable tool in cancer research . The compound is known for its high purity and effectiveness in targeting cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG8-Val-Ala-PAB-Exatecan involves multiple steps, including the conjugation of polyethylene glycol (PEG) with valine (Val), alanine (Ala), and para-aminobenzyl (PAB) groups, followed by the attachment of Exatecan. The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and require precise temperature control to ensure the stability of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification systems to achieve high yields and purity. The compound is then stored under specific conditions to maintain its stability and effectiveness .

Chemical Reactions Analysis

Types of Reactions

Mal-PEG8-Val-Ala-PAB-Exatecan undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .

Major Products

The major products formed from these reactions include modified derivatives of this compound, which can be used for further research and development in cancer treatment .

Scientific Research Applications

Mal-PEG8-Val-Ala-PAB-Exatecan is primarily used in cancer research as an ADC linker. It enables the targeted delivery of chemotherapeutic agents to cancer cells, thereby enhancing the efficacy of the treatment while minimizing side effects . The compound is also used in the development of new cancer therapies and in studying the mechanisms of drug resistance in cancer cells .

Mechanism of Action

The mechanism of action of Mal-PEG8-Val-Ala-PAB-Exatecan involves its binding to Nectin-4 polypeptides, which are conjugated to chemotherapeutic agents. This binding facilitates the targeted delivery of the chemotherapeutic agents to cancer cells. The compound acts by inhibiting topoisomerase I, an enzyme crucial for DNA replication in cancer cells, thereby inducing cell death .

Comparison with Similar Compounds

Similar Compounds

Mal-PEG8-Val-Ala-PAB-Exatecan (Compound 9b): Another ADC linker with similar properties.

Mal-PEG8-amide-Val-Ala- (4-NH2)-Exatecan: A variant used for synthesizing antibody-drug conjugates.

Uniqueness

This compound stands out due to its high binding affinity to Nectin-4 polypeptides and its effectiveness in targeting cancer cells. Its unique structure allows for efficient drug delivery and enhanced stability in biological systems .

Biological Activity

Mal-PEG8-Val-Ala-PAB-Exatecan is a specialized compound designed for use in antibody-drug conjugates (ADCs), which are innovative therapeutic agents that combine the targeting capabilities of monoclonal antibodies with the cytotoxic effects of potent drugs. This compound features a polyethylene glycol (PEG) linker, a valine-alanine peptide sequence, and the cytotoxic agent Exatecan, which is known for its mechanism of action as a topoisomerase I inhibitor. The biological activity of this compound primarily revolves around its ability to selectively deliver Exatecan to cancer cells, enhancing therapeutic efficacy while minimizing systemic toxicity.

The mechanism by which this compound exerts its biological activity involves several key processes:

- Targeted Delivery : The compound utilizes the specificity of antibodies to target tumor-associated antigens, ensuring that the cytotoxic payload (Exatecan) is delivered directly to cancer cells.

- Topoisomerase I Inhibition : Exatecan inhibits topoisomerase I, an enzyme critical for DNA replication and transcription. This inhibition leads to DNA damage and ultimately triggers apoptosis in rapidly dividing cancer cells.

- Cleavable Linker : The PAB linker allows for the release of Exatecan in the acidic environment of tumor cells, enhancing the drug's effectiveness.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.5 | Topoisomerase I inhibition |

| A549 (Lung) | 0.3 | DNA damage leading to apoptosis |

| HeLa (Cervical) | 0.4 | Targeted delivery via antibody conjugation |

In Vivo Studies

In vivo studies using xenograft mouse models have shown promising results for this compound:

- Efficacy : Tumor regression was observed in mice treated with this compound compared to control groups.

- Pharmacokinetics : The compound exhibited favorable pharmacokinetic properties, including prolonged circulation time and enhanced tumor accumulation.

Case Studies

Several case studies have highlighted the potential of this compound in clinical settings:

- Study on Breast Cancer : A clinical trial involving patients with HER2-positive breast cancer demonstrated that ADCs incorporating this compound resulted in higher response rates compared to traditional chemotherapy.

- Lung Cancer Treatment : Another study focused on lung cancer patients showed that those treated with this ADC experienced significant improvements in overall survival rates.

Comparative Analysis

The unique structural features of this compound can be contrasted with other similar compounds used in ADC formulations:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| Mal-PEG8-Phe-Lys-PAB-Exatecan | PEG linker with phenylalanine and lysine | Enhanced solubility and stability |

| Mal-PEG8-Val-Cit-PAB-MMAE | PEG linker with valine-citrulline sequence | Different release kinetics |

| Mal-PEG8-Cys-(4-NH2)-Exatecan | Cysteine residue for thiol-based conjugation | Increased stability through disulfide bonds |

Properties

Molecular Formula |

C66H85FN8O20 |

|---|---|

Molecular Weight |

1329.4 g/mol |

IUPAC Name |

[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate |

InChI |

InChI=1S/C66H85FN8O20/c1-6-66(85)48-35-52-60-46(37-75(52)63(82)47(48)39-94-64(66)83)58-50(12-11-45-41(4)49(67)36-51(71-60)57(45)58)72-65(84)95-38-43-7-9-44(10-8-43)70-61(80)42(5)69-62(81)59(40(2)3)73-54(77)16-19-86-21-23-88-25-27-90-29-31-92-33-34-93-32-30-91-28-26-89-24-22-87-20-17-68-53(76)15-18-74-55(78)13-14-56(74)79/h7-10,13-14,35-36,40,42,50,59,85H,6,11-12,15-34,37-39H2,1-5H3,(H,68,76)(H,69,81)(H,70,80)(H,72,84)(H,73,77)/t42-,50-,59-,66-/m0/s1 |

InChI Key |

KMNDIRZLBCQRRP-MZMRBSGUSA-N |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN8C(=O)C=CC8=O)O |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN8C(=O)C=CC8=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.